

Application Notes and Protocols: Enantioselective Synthesis of 4-Phenylpiperidin-2-one

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Compound of Interest

Compound Name: 4-Phenylpiperidin-2-one

Cat. No.: B1288294

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Introduction

The **4-phenylpiperidin-2-one** scaffold is a key structural motif found in a variety of biologically active compounds and is of significant interest in medicinal chemistry and drug development. The chirality of the stereocenter at the C4 position can profoundly influence the pharmacological activity and pharmacokinetic properties of these molecules. Therefore, the development of efficient and highly stereoselective synthetic methods to access enantiopure **4-phenylpiperidin-2-one** is a critical objective.

These application notes provide a detailed protocol for the enantioselective synthesis of **4-phenylpiperidin-2-one** via an organocatalyzed Michael addition reaction, a powerful and versatile strategy for the asymmetric construction of carbon-carbon bonds. Additionally, alternative synthetic strategies are briefly discussed.

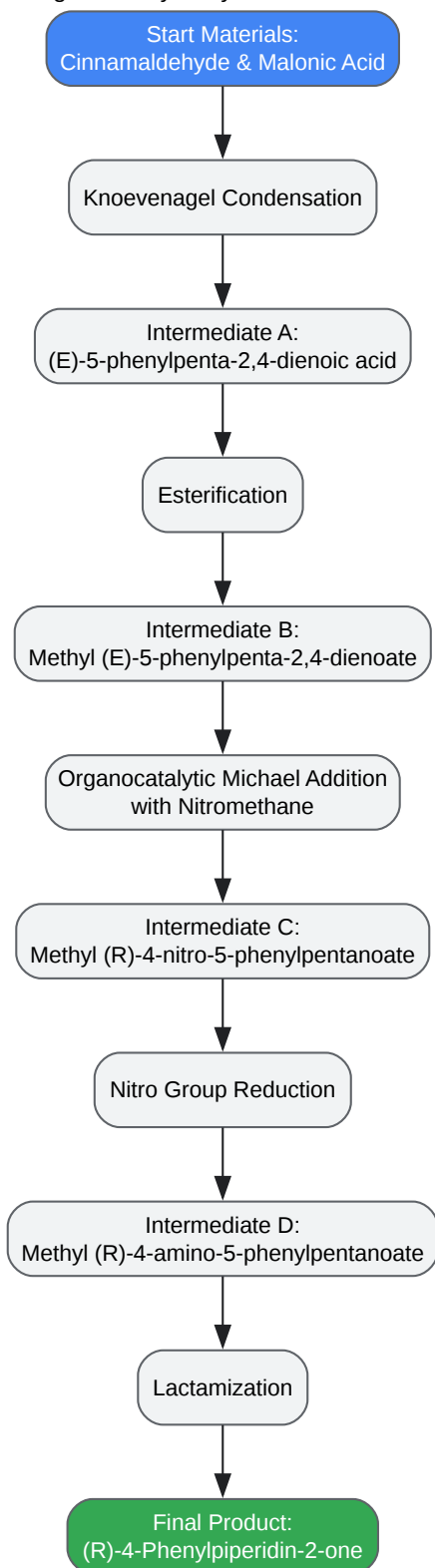
Primary Synthetic Strategy: Organocatalytic Michael Addition

The recommended approach involves a highly enantioselective Michael addition of a nitromethane precursor to an α,β -unsaturated ester, followed by reduction and subsequent

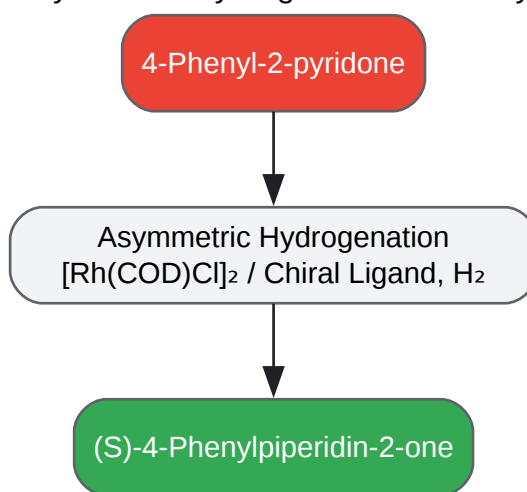
lactamization. This method, catalyzed by a chiral squaramide organocatalyst, offers high stereocontrol under mild reaction conditions.

Logical Workflow of the Organocatalytic Synthesis

Organocatalytic Synthesis Workflow



Asymmetric Hydrogenation Pathway

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